molecular formula C17H16N6O2S B2808516 N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide CAS No. 872996-36-6

N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide

Cat. No.: B2808516
CAS No.: 872996-36-6
M. Wt: 368.42
InChI Key: NYRUWKORDXBREQ-UHFFFAOYSA-N
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Description

“N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide” is a complex organic compound that contains several functional groups and heterocyclic rings . It includes a triazolo[4,3-b]pyridazine ring, which is a type of triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been found to have various pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a triazolopyrimidine core, with various substituents attached. These include a cyanomethylsulfanyl group, an ethyl group, and a 4-methoxybenzamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of various functional groups means it could potentially undergo a variety of reactions .

Scientific Research Applications

1. Anti-Asthmatic Activity

  • Synthetic Studies on Condensed-Azole Derivatives: Novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides were synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds in this series showed potent anti-asthmatic activity, suggesting potential use in asthma and other respiratory diseases (Kuwahara et al., 1997).

2. Fungicidal Activity

  • Facile Synthesis of Hetaryl[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles: The synthesis and reactions of certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and thiadiazolo[2,3-c][1,2,4]triazines have been explored, with preliminary tests revealing fungicidal activity in some derivatives (El-Telbani et al., 2007).

3. Anticancer Properties

  • Modification of Acetamide Derivatives as PI3K Inhibitors: A study on modifying N-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide with alkylurea moiety revealed significant anticancer effects. The altered compounds showed reduced toxicity and maintained their antiproliferative activity, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

4. Antioxidant Ability

  • Synthesis of Triazolo[3,4-b][1,3,4]thiadiazin-3-yl Derivatives: The synthesis of a compound involving a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety demonstrated significant antioxidant ability, outperforming standard antioxidants like ascorbic acid in some cases (Shakir et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Many triazolopyrimidines have been found to have biological activity, including antimicrobial, anticancer, and enzyme inhibitory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-25-13-4-2-12(3-5-13)17(24)19-10-8-15-21-20-14-6-7-16(22-23(14)15)26-11-9-18/h2-7H,8,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRUWKORDXBREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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